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molecular formula C6H7N3O2<br>C6H3(NH2)2NO2<br>C6H7N3O2 B140028 4-Nitro-o-phenylenediamine CAS No. 99-56-9

4-Nitro-o-phenylenediamine

Cat. No. B140028
M. Wt: 153.14 g/mol
InChI Key: RAUWPNXIALNKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434690B2

Procedure details

At 0° C., 6.3 g (35.9 mmol, 1.1 eq.) of methyl 2,2,2-trichloroethaneimidoate were added dropwise to a solution of 5.0 g (32.7 mmol) of 4-nitrobenzene-1,2-diamine in 150 ml of glacial acetic acid. The reaction mixture was stirred at RT for 3 h and then added to 400 ml of water, and 300 ml of ethyl acetate were added. After phase separation, the aqueous phase was extracted twice with ethyl acetate. The combined organic phases were washed twice with in each case 130 ml of saturated aqueous sodium bicarbonate solution and once with saturated aqueous sodium chloride solution, dried (sodium sulphate), filtered and concentrated under reduced pressure and dried. The crude product was triturated with pentane and left to stand overnight. The solid was then filtered off, washed with pentane and dried under reduced pressure. Yield: 10.1 g (purity 77%, 85% of theory)
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:8])([Cl:7])[C:3](=[NH:6])OC.[N+:9]([C:12]1[CH:13]=[C:14](N)[C:15]([NH2:18])=[CH:16][CH:17]=1)([O-:11])=[O:10].O.C(OCC)(=O)C>C(O)(=O)C>[N+:9]([C:12]1[CH:17]=[CH:16][C:15]2[N:18]=[C:3]([C:2]([Cl:8])([Cl:7])[Cl:1])[NH:6][C:14]=2[CH:13]=1)([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
ClC(C(OC)=N)(Cl)Cl
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)N)N
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
After phase separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed twice with in each case 130 ml of saturated aqueous sodium bicarbonate solution and once with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulphate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product was triturated with pentane
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was then filtered off
WASH
Type
WASH
Details
washed with pentane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
[N+](=O)([O-])C=1C=CC2=C(NC(=N2)C(Cl)(Cl)Cl)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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